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Compound of Interest

Compound Name: Sufugolix

Cat. No.: B1681177

An objective comparison of the performance, chemical properties, and clinical development of
two non-peptide GnRH receptor antagonists.

This guide provides a detailed comparative analysis of sufugolix and relugolix, two orally
active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists. Both
compounds were developed by Takeda for the treatment of hormone-dependent conditions
such as endometriosis, uterine fibroids, and prostate cancer. While sharing a common
mechanism of action, their developmental paths diverged significantly, with relugolix ultimately
achieving clinical success and regulatory approval. This document outlines the preclinical and
clinical data available for both compounds, offering insights into the factors that led to the
advancement of relugolix over its predecessor, sufugolix.

Mechanism of Action

Both sufugolix and relugolix are potent and selective antagonists of the GnRH receptor
(GnNRHR).[1][2] They competitively bind to GnRH receptors in the anterior pituitary gland,
thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone
(FSH).[3][4] This suppression of gonadotropins leads to a rapid reduction in the production of
gonadal steroids, such as testosterone in men and estradiol in women.[2] Unlike GnRH
agonists, which cause an initial surge in hormone levels, these antagonists induce a rapid and
reversible suppression of the hypothalamic-pituitary-gonadal axis.

Sufugolix has been described as a non-competitive or insurmountable/trapping antagonist of
the GnRHR. Relugolix is also a competitive antagonist of GnRH receptors.
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Figure 1: Simplified signaling pathway of GhnRH antagonists.

Chemical Properties

Sufugolix and relugolix are structurally distinct, non-peptide, small-molecule compounds. Their
chemical properties are summarized in the table below.

Property Sufugolix (TAK-013) Relugolix (TAK-385)
Chemical Formula C36H31F2N504S C29H27F2N705S
Molar Mass 667.73 g/mol 623.64 g/mol
1-[4-[1-[(2,6-
e AL
) difluorophenyl)methyl]-5-
[[benzyl(methyl)amino]methyl]- ) i
12,6 [(dimethylamino)methyl]-3-(6-
) ' methoxypyridazin-3-yl)-2,4-

IUPAC Name difluorophenyl)methyl]-2,4-

dioxo-1,2,3,4-

dioxo-3-phenylthieno[2,3- )
o tetrahydrothieno[2,3-
d]pyrimidin-6-yl]phenyl]-3- o
d]pyrimidin-6-yl]phenyl]-3-
methoxyurea
methoxyurea

PubChem CID 3038517 10348973

Preclinical Data

Both molecules demonstrated high affinity and potent antagonistic activity at the human GnRH
receptor in in-vitro studies.
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Parameter Sufugolix (TAK-013) Relugolix (TAK-385)
GnRHR Binding Affinity (IC50) 0.1 nM 0.12 nM
In-vitro Inhibition (IC50) 0.06 nM Not specified

Notably, it was reported that relugolix has a more favorable drug profile, including reduced
cytochrome P450 inhibition and improved in-vivo GnRHR antagonistic activity compared to
sufugolix. This difference in the potential for drug-drug interactions is a critical factor in drug
development and likely contributed to the decision to advance relugolix.

Clinical Development and Efficacy

Sufugolix entered Phase Il clinical trials for the treatment of endometriosis and uterine
leiomyoma but was subsequently discontinued. While detailed quantitative results from these
Phase Il studies are not readily available in published literature, its discontinuation suggests a
therapeutic profile that was less favorable than that of relugolix.

Relugolix, on the other hand, has undergone extensive clinical evaluation and has received
regulatory approval for several indications.

Relugolix for Advanced Prostate Cancer (HERO Trial)

The HERO trial was a Phase lll, randomized, open-label study comparing the efficacy and
safety of oral relugolix to leuprolide acetate injections in men with advanced prostate cancer.

Experimental Protocol:
o Design: Randomized, open-label, parallel-group, multinational Phase IlI trial.

o Participants: 934 men with androgen-sensitive advanced prostate cancer requiring at least
one year of androgen deprivation therapy.

* Intervention:
o Relugolix group (n=624): 360 mg loading dose on day 1, followed by 120 mg once daily.

o Leuprolide acetate group (n=308): 22.5 mg injection every 3 months.
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e Primary Endpoint: Sustained castration rate (testosterone < 50 ng/dL) from day 29 through
week 48.

Efficacy Results:

Endpoint Relugolix Leuprolide Acetate  p-value

Sustained Castration

96.7% 88.8% <0.0001 (superiority)
Rate (Week 48)
Castration Rate at
56.0% 0% <0.0001
Day 4
Profound Castration
Rate at Day 15 (<20 78.4% 1.0% <0.0001
ng/dL)
PSA Response Rate
79.4% 19.8% <0.0001

at Day 15

Relugolix demonstrated superiority over leuprolide in achieving and maintaining castration, with
a more rapid onset of action.

Relugolix for Uterine Fibroids (LIBERTY 1 & 2 Trials)

The LIBERTY 1 and 2 were replicate Phase Ill, randomized, double-blind, placebo-controlled
studies evaluating the efficacy and safety of relugolix combination therapy (relugolix 40 mg,
estradiol 1 mg, and norethindrone acetate 0.5 mg) in women with heavy menstrual bleeding
associated with uterine fibroids.

Experimental Protocol:

» Design: Two identical, replicate, randomized, double-blind, placebo-controlled, 24-week
Phase Il trials.

o Participants: Premenopausal women with uterine fibroid-associated heavy menstrual
bleeding.

¢ [ntervention:
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o Relugolix combination therapy group.

o Placebo group.

e Primary Endpoint: Proportion of women with a reduction in menstrual blood loss volume of at
least 50% from baseline and a menstrual blood loss volume of less than 80 mL at weeks 13-
24.

Efficacy Results (Pooled Data):

Relugolix
Endpoint Combination Placebo p-value
Therapy
Primary Efficacy
] 72.2% 14.7% <0.0001
Endpoint
Amenorrhea Rate 51.3% 4.9% <0.0001
Significant Reduction
Yes No <0.0001

in Pain

Relugolix combination therapy was highly effective in reducing heavy menstrual bleeding and
pain associated with uterine fibroids.

Safety Profile

As sufugolix was discontinued after Phase Il trials, a comprehensive safety profile from large-
scale studies is not available. The discontinuation was partly attributed to a less favorable
profile, which may have included safety and tolerability aspects in addition to cytochrome P450
inhibition.

The safety profile of relugolix has been well-characterized in large Phase Il trials.

Relugolix in Advanced Prostate Cancer (HERO Trial): The most common adverse events
(=10%) were hot flush, fatigue, constipation, diarrhea, and arthralgia. Notably, the incidence of

major adverse cardiovascular events was lower in the relugolix group compared to the
leuprolide group.
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Relugolix Combination Therapy in Uterine Fibroids (LIBERTY Trials): The most common
adverse events were headache and hot flushes. The addition of low-dose estradiol and
norethindrone acetate in the combination therapy helps to mitigate the hypoestrogenic side
effects, such as bone mineral density loss, that can occur with GnRH antagonist monotherapy.

Summary and Conclusion

Sufugolix and relugolix are both potent, orally active GnRH receptor antagonists. However, the
trajectory of their development highlights the critical importance of a favorable overall drug
profile. While sufugolix showed initial promise, its development was halted after Phase Il trials,
reportedly due to factors including a less desirable cytochrome P450 inhibition profile
compared to relugolix.

Relugolix, with its improved characteristics, successfully progressed through extensive Phase
[l clinical trials, demonstrating significant efficacy and a manageable safety profile in the
treatment of advanced prostate cancer and uterine fibroids. The comprehensive clinical data for
relugolix, particularly from the HERO and LIBERTY studies, firmly establishes its therapeutic
value and has led to its approval in multiple countries.

For researchers and drug development professionals, the comparative story of sufugolix and
relugolix serves as a compelling case study in drug optimization and candidate selection,
where subtle differences in pharmacological properties can have a profound impact on clinical

Success.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.mdpi.com/2077-0383/12/3/1008
https://en.wikipedia.org/wiki/Relugolix
https://pmc.ncbi.nlm.nih.gov/articles/PMC9918258/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9918258/
https://en.wikipedia.org/wiki/Sufugolix
https://www.benchchem.com/product/b1681177#comparative-analysis-of-sufugolix-versus-relugolix
https://www.benchchem.com/product/b1681177#comparative-analysis-of-sufugolix-versus-relugolix
https://www.benchchem.com/product/b1681177#comparative-analysis-of-sufugolix-versus-relugolix
https://www.benchchem.com/product/b1681177#comparative-analysis-of-sufugolix-versus-relugolix
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1681177?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

